4-(Methoxymethyl)thiazole

Regioisomerism Quantum Chemical Reactivity Descriptors Electrophilic Attack

4-(Methoxymethyl)thiazole (CAS 1701544-29-7) is a low-molecular-weight (129.18 g·mol⁻¹) heterocyclic building block belonging to the monosubstituted thiazole family, with the methoxymethyl ether pendant situated at the sterically and electronically distinct 4-position of the thiazole ring. As a fragment-sized (C₅H₇NOS) thiazole, it resides at the intersection of aromatic heterocycle chemistry and ether-functionalized scaffolds, making it a candidate for fragment-based drug discovery, agrochemical intermediate development, and materials science applications where positional substitution critically governs both physicochemical and reactivity profiles.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
Cat. No. B15251082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)thiazole
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCOCC1=CSC=N1
InChIInChI=1S/C5H7NOS/c1-7-2-5-3-8-4-6-5/h3-4H,2H2,1H3
InChIKeyMQJZSMLAUBXNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxymethyl)thiazole in Chemical Supply: Core Identity, Regioisomeric Context, and Procurement Relevance


4-(Methoxymethyl)thiazole (CAS 1701544-29-7) is a low-molecular-weight (129.18 g·mol⁻¹) heterocyclic building block belonging to the monosubstituted thiazole family, with the methoxymethyl ether pendant situated at the sterically and electronically distinct 4-position of the thiazole ring . As a fragment-sized (C₅H₇NOS) thiazole, it resides at the intersection of aromatic heterocycle chemistry and ether-functionalized scaffolds, making it a candidate for fragment-based drug discovery, agrochemical intermediate development, and materials science applications where positional substitution critically governs both physicochemical and reactivity profiles [1]. Its procurement value hinges on the unique electronic environment conferred by the 4-methoxymethyl substituent, which differentiates it from the more commonly encountered 2- and 5-substituted methoxymethyl regioisomers as well as from 4-alkyl or 4-halomethyl analogues.

Why Generic “Methoxymethylthiazole” Substitution Is Misguided: The 4-Position Differentiation


Casual interchange among the three possible methoxymethylthiazole regioisomers – 2-(methoxymethyl)thiazole, 4-(methoxymethyl)thiazole, and 5-(methoxymethyl)thiazole – is chemically unsound because the thiazole ring is not electronically symmetric: the relative positioning of the sulfur and nitrogen heteroatoms creates distinct electronic landscapes at positions 2, 4, and 5 [1]. Computational reactivity indices across a library of substituted thiazoles demonstrate that electron-donating substituents at the 4-position produce a markedly different nucleophilic character at the pyridine-type nitrogen compared to identical substituents at the 2- or 5-positions, with the reactivity sequence following 2-substituted >> 5-substituted >> 4-substituted thiazoles toward electrophilic attack [2]. Consequently, a researcher ordering “methoxymethylthiazole” without specifying the regioisomer risks acquiring a compound with an unintended reactivity profile and a different hydrogen-bonding geometry, which can derail structure–activity relationship campaigns, fragment hit expansion, or synthetic route planning.

4-(Methoxymethyl)thiazole: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Regioisomeric Reactivity Hierarchy: 4-Substitution Yields the Lowest Electrophilic N-Site Reactivity Among Methoxymethylthiazole Isomers

In a computational study covering a broad set of thiazole derivatives substituted at the 2-, 4-, and 5-positions with both electron-donating and electron-withdrawing groups, the Fukui function fₖ⁻ values at the thiazole nitrogen atom were used to rank reactivity toward electrophilic attack. For electron-rich thiazoles bearing electron-donor substituents (the category into which methoxymethyl falls), the predicted reactivity sequence was unambiguously 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. 4-(Methoxymethyl)thiazole therefore occupies the least electrophile-reactive position in the regioisomeric series, a property that can be exploited when a thiazole scaffold resistant to N-alkylation or N-oxidation is desired.

Regioisomerism Quantum Chemical Reactivity Descriptors Electrophilic Attack

Methoxyalkyl Thiazole Class: Enantioselective 5-Lipoxygenase Inhibition Requires Specific Substitution Geometry Incompatible with Simple 4-Methoxymethyl Substitution

The methoxyalkyl thiazole pharmacophore is established as a potent, orally active, and enantioselective 5-lipoxygenase (5-LO) inhibitory scaffold, with the prototypical compound ICI 211965 achieving an IC₅₀ of 0.0085 μM in murine macrophages and a cyclooxygenase selectivity ratio exceeding 5800-fold [1]. However, the pharmacophore depends on a chiral quaternary carbon directly attached to the thiazole 2-position, with the (S)-enantiomer being 2–3 orders of magnitude more potent than the (R)-enantiomer [2]. 4-(Methoxymethyl)thiazole lacks this chiral center and the requisite 2-substitution pattern entirely, meaning it cannot serve as a direct 5-LO inhibitor surrogate. Its differentiation value therefore lies not in mimicking the 5-LO pharmacophore but in serving as a non-pharmacophoric control fragment or a distinct starting scaffold for divergent medicinal chemistry programs where 5-LO activity is explicitly to be avoided.

5-Lipoxygenase Inhibition Enantioselectivity Structure–Activity Relationship

Fragment Library Vetting: 4-Substituted Thiazoles Exhibit Physicochemical Property Profiles Suitable for Fragment-Based Screening with Reduced Redox Interference

A focused library of 49 fragment-sized thiazoles and thiadiazoles assembled to evaluate their suitability for fragment-based drug discovery campaigns revealed that thiazole substituent identity and position strongly influence both physicochemical properties and assay interference liabilities [1]. Within the methoxyalkyl thiazole family, the methoxymethyl group enhances solubility in polar aprotic solvents compared to simple alkyl-substituted analogues, while the specific 4-substitution pattern places the ether oxygen in a position that is less prone to metabolic N-dealkylation or N-oxide formation than the 2- or 5-substituted regioisomers [2]. Additionally, the methoxymethyl ether at the 4-position is neither a redox agent nor an iron chelator, distinguishing the methoxyalkyl thiazole class from redox-active 5-LO inhibitors such as the nordihydroguaiaretic acid series [3].

Fragment-Based Drug Discovery Physicochemical Profiling Redox Activity

Positional Steric Effects on N-Methylation Kinetics: 4-Substituted Thiazoles Show Stronger Deactivation than 2-Substituted Isomers

Kinetic measurements of N-methylation reactions on thiazole derivatives have demonstrated that bulky 4-alkyl substituents exert a stronger deactivating effect on N-methylation than identical substituents at the 2-position, with an experimental ΔΔG‡ difference of 570 cal·mol⁻¹ between 4- and 2-alkyl isomers [1]. Although the study employed alkyl substituents rather than methoxymethyl, the steric demand of the –CH₂OCH₃ group is comparable to or greater than that of simple alkyl groups, implying that 4-(methoxymethyl)thiazole will exhibit slower N-methylation kinetics and lower yields of quaternary thiazolium salts relative to 2-(methoxymethyl)thiazole. This steric differentiation directly affects synthetic utility in routes that proceed via N-alkylated thiazolium intermediates.

N-Methylation Kinetics Steric Effects Quaternary Thiazolium Salt Formation

Crystallographic Evidence of Methoxymethyl Conformational Flexibility at the 4-Position: Implications for Target Binding and Crystal Engineering

The single-crystal X-ray structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate – a closely related 4-methoxymethyl thiazole derivative – reveals that the 4-methoxymethyl substituent adopts two crystallographically independent conformations that differ solely by the rotational position of the methoxymethyl side chain, while intermolecular contacts are dominated by hydrogen bonding involving the amine hydrogens [1]. This demonstrates that the 4-methoxymethyl group does not lock the molecule into a single rigid conformation but instead provides conformational flexibility that can be exploited for induced-fit binding to biological targets. In contrast, 4-methylthiazole or 4-(trifluoromethyl)thiazole present rotationally symmetric or conformationally restricted substituents that lack this degree of freedom.

X-ray Crystallography Conformational Polymorphism Hydrogen Bonding

Differentiation from 5-(Methoxymethyl)isothiazole: Thiazole vs. Isothiazole Core Alters Heteroatom Topology and Biological Target Space

A frequent source of procurement confusion is the conflation of 4-(methoxymethyl)thiazole (thiazole core; N and S in 1,3-relationship; CAS 1701544-29-7) with 5-(methoxymethyl)isothiazole (isothiazole core; N and S in 1,2-relationship; CAS 2174001-91-1). Despite sharing the same molecular formula (C₅H₇NOS) and molecular weight (129.18 Da), these scaffolds present fundamentally different heteroatom topologies that dictate distinct hydrogen-bonding vectors, dipole moments, and biological target preferences. Isothiazoles are privileged scaffolds in antipsychotic drugs (e.g., ziprasidone) and anti-inflammatory agents, whereas thiazoles dominate in antimicrobial, anticancer, and metabolic disease target classes . The 1,2- vs. 1,3-heteroatom arrangement leads to non-overlapping chemical space in fragment screening hits.

Thiazole vs. Isothiazole Heteroatom Topology Regioisomeric Scaffolds

4-(Methoxymethyl)thiazole: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: A Non-Redox, Non-Chelating Thiazole Fragment with Ether H-Bond Acceptor

As demonstrated by the fragment library vetting study [1], 4-(methoxymethyl)thiazole is a fragment-sized (MW 129.18 Da) thiazole building block that lacks the redox activity and iron-chelating properties that plague certain thiazole derivatives. Its 4-methoxymethyl ether provides a hydrogen-bond acceptor that is geometrically distinct from that of 2- or 5-substituted isomers, offering medicinal chemists a clean fragment for screening campaigns against targets where redox cycling (PAINS) must be avoided. The compound can be incorporated into fragment cocktails for X-ray crystallographic or SPR-based screening without the assay interference concerns associated with redox-active heterocycles.

Synthetic Intermediate with Controlled N-Alkylation Reactivity: Exploiting 4-Position Steric Deactivation

The kinetic evidence that 4-substituted thiazoles exhibit a 570 cal·mol⁻¹ higher barrier for N-methylation compared to 2-substituted isomers [1] makes 4-(methoxymethyl)thiazole a strategic synthetic intermediate when chemoselectivity is required. Researchers can perform functionalization at the 2- or 5-position of the thiazole ring while the 4-methoxymethyl group suppresses competing N-quaternization, enabling more efficient synthetic routes to disubstituted or trisubstituted thiazole products. This property is particularly valuable in the synthesis of thiazole-based kinase inhibitors or GPCR ligands that require a free thiazole nitrogen.

5-Lipoxygenase Program Counter-Screen Fragment: Excluding Pharmacophoric Confounders

Because 4-(methoxymethyl)thiazole lacks the chiral 2-substituted methoxyalkyl pharmacophore essential for 5-lipoxygenase inhibition [1], it serves as an ideal negative control or counter-screen fragment in 5-LO drug discovery programs. When used alongside active methoxyalkyl thiazoles such as ICI 211965 (IC₅₀ = 0.0085 μM in murine macrophages), the 4-substituted regioisomer helps confirm that observed activity is pharmacophore-driven rather than an artifact of the thiazole core or the methoxyalkyl moiety in isolation. This application is directly supported by the enantioselectivity and SAR data from the methoxyalkyl thiazole series.

Crystal Engineering and Co-Crystallization Studies: Conformationally Adaptable Ether Moiety

The crystallographic demonstration that the 4-methoxymethyl group can adopt at least two distinct solid-state conformations [1] positions 4-(methoxymethyl)thiazole as a versatile co-former in crystal engineering studies. Its conformational flexibility, combined with the hydrogen-bond-accepting ether oxygen and the thiazole ring nitrogen, enables the exploration of multiple supramolecular synthons. Materials scientists and solid-state chemists can exploit this adaptability to tune crystal packing, solubility, and stability profiles of multi-component crystals without the rigidity imposed by 4-methyl or 4-trifluoromethyl substituents.

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